BenchChemオンラインストアへようこそ!

2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione

Behavioral pharmacology Structure-activity relationship Dibenzoazepine neuropharmacology

2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione is a tricyclic dibenzoazepine-dione bearing a chlorine substituent at the 2-position of the benzo-fused seven-membered ring system. It belongs to the 5H-dibenzo[b,e]azepine-6,11-dione class, a scaffold recognized for yielding potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and chiral pharmaceutical intermediates.

Molecular Formula C14H8ClNO2
Molecular Weight 257.67
CAS No. 786-87-8
Cat. No. B2707873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione
CAS786-87-8
Molecular FormulaC14H8ClNO2
Molecular Weight257.67
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3)Cl)NC2=O
InChIInChI=1S/C14H8ClNO2/c15-8-5-6-12-11(7-8)13(17)9-3-1-2-4-10(9)14(18)16-12/h1-7H,(H,16,18)
InChIKeyARGPCAFRFQCHSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione (CAS 786-87-8): Procurement-Relevant Identity, Scaffold Class, and Core Physicochemical Profile


2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione is a tricyclic dibenzoazepine-dione bearing a chlorine substituent at the 2-position of the benzo-fused seven-membered ring system. It belongs to the 5H-dibenzo[b,e]azepine-6,11-dione class, a scaffold recognized for yielding potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors and chiral pharmaceutical intermediates [1]. Relative to the unsubstituted parent (CAS 1143-50-6; MW 223.23; mp 245–246 °C), the 2-chloro derivative has a molecular weight of 257.67 g/mol, a calculated LogP of 3.11, and a polar surface area of 50.19 Ų, indicating increased lipophilicity and altered hydrogen-bonding capacity that directly affect both biological target engagement and downstream synthetic diversification potential .

Why 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione Cannot Be Replaced by Unsubstituted or Alternative Positional Isomers: The Evidence for Regiochemical Specificity


Within the dibenzoazepine pharmacophore class, the position of chlorine substitution is not a trivial structural variation—it is a binary determinant of biological potency and qualitative pharmacological effect. Direct comparative behavioral pharmacology studies have demonstrated that 2-chlorine-substituted dibenzo-azepines exhibit 16- to 50-fold greater potency than their unsubstituted or 8-chlorine-substituted congeners in dose-response assays [1]. Furthermore, 2-chlorine substitution produces a qualitatively distinct effect profile: unlike 8-chloro or unsubstituted analogs, 2-chloro derivatives fail to increase suppressed responding at any tested dose, indicating that the chlorine position fundamentally alters target engagement [1]. In the PARP-1 inhibitor space, the 5H-dibenzo[b,e]azepine-6,11-dione core itself has been validated as a privileged scaffold, but the 2-chloro substituent provides a critical synthetic handle for nucleophilic aromatic substitution that enables systematic structure-activity relationship (SAR) exploration—a capability absent in the unsubstituted parent [2]. Generic substitution with the parent compound (CAS 1143-50-6), 1-chloro isomer, or 8-chloro congeners would therefore forfeit both potency gains and diversification potential.

Product-Specific Quantitative Differentiation Evidence for 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione (CAS 786-87-8)


Regiochemical Chlorine Position Dictates 16- to 50-Fold Potency Differences in Dibenzo-Azepine Behavioral Pharmacology

In a direct head-to-head comparative study of six dibenzo-azepine derivatives in squirrel monkeys, 2-chlorine-substituted derivatives (loxapine, clothiapine, 105-056) were 16- to 50-fold more potent than unsubstituted or 8-chlorine-substituted congeners (perlapine, 106-094, clozapine) in decreasing nonsuppressed operant responding under a fixed-ratio schedule of food presentation [1]. The 2-chloro derivatives were active at doses of 0.001–0.1 mg/kg IM, whereas unsubstituted and 8-chloro derivatives required doses of 0.3–1.0 mg/kg IM to produce comparable effects, establishing a quantifiable potency window directly attributable to chlorine substitution position [1]. Additionally, the 2-chloro analogs showed a qualitatively distinct profile: they did not consistently increase suppressed responding at any dose tested, whereas the 8-chloro and unsubstituted compounds increased suppressed responding at intermediate doses, demonstrating that the 2-chloro regiochemistry confers not merely a potency shift but a fundamentally different pharmacological signature [1].

Behavioral pharmacology Structure-activity relationship Dibenzoazepine neuropharmacology

5H-Dibenzo[b,e]azepine-6,11-dione Scaffold Derivatives Outperform Rucaparib in PARP-1 Inhibition by up to 20-Fold

In a systematic medicinal chemistry study, novel 5H-dibenzo[b,e]azepine-6,11-dione derivatives bearing 1,3,4-oxadiazole units were synthesized and screened for PARP-1 inhibitory activity and anti-proliferative effects against the OVCAR-3 ovarian cancer cell line [1]. Compounds d21 (IC50 = 0.047 μM) and d22 (IC50 = 0.025 μM) demonstrated superior PARP-1 inhibition compared to the FDA-approved PARP inhibitor Rucaparib, with d22 achieving approximately 20-fold greater potency than the clinical benchmark [1]. A follow-up computational investigation confirmed that the differential PARP-1 inhibition between analogs d11 (IC50 = 0.939 μM) and d21 (IC50 = 0.047 μM)—a 20-fold potency gap—is driven by enhanced binding free energy (ΔG_bind) and greater conformational stabilization of d21 within the PARP-1 active site, mediated by halogen and alkyl substituent interactions [2].

PARP-1 inhibition Anticancer drug discovery DNA damage repair

Enantioselective Hydrogenation Platform Yields Chiral Dibenzoazepine-dione Intermediates with up to >99% Yield and >99% ee

The 5H-dibenzo[b,e]azepine-6,11-dione scaffold serves as a substrate for ruthenium-catalyzed asymmetric transfer hydrogenation using RuCl(p-cymene)[(R,R)-Ts-DPEN] with formic acid/triethylamine as a mild hydrogen source [1]. Across a panel of N-substituted dibenzo[b,e]azepine-6,11-dione derivatives, the methodology delivers chiral 11-hydroxyl-5H-dibenzo[b,e]azepin-6(11H)-one products with yields ranging from 80% to >99% and enantioselectivities from 43% to >99% ee [1]. Theoretical analysis of the stereodetermining transition state revealed that the dibenzo[b,e]azepine-6,11-dione skeleton exerts a marked CH/π interaction effect on enantioselection, with nonclassical CH/O interactions governing the stereochemical outcome—a feature unique to this tricyclic ketone architecture compared to simpler cyclic ketone substrates [1].

Asymmetric catalysis Chiral pharmaceutical intermediates Transfer hydrogenation

2-Chloro Substituent Provides a Nucleophilic Aromatic Substitution Handle Absent in the Unsubstituted Parent Scaffold

The 2-chloro substituent on 5H-dibenzo[b,e]azepine-6,11-dione (CAS 786-87-8) serves as an activated leaving group for nucleophilic aromatic substitution (SNAr) reactions, enabling introduction of amines, thiols, alcohols, and other nucleophiles at the 2-position [1]. This synthetic capability is structurally precluded in the unsubstituted parent compound 5H-dibenzo[b,e]azepine-6,11-dione (CAS 1143-50-6; MW 223.23), which lacks any halogen functional handle. The 2-chloro derivative's LogP of 3.11 (vs. the parent's lower predicted LogP) also provides enhanced membrane permeability characteristics relevant to cell-based assay performance . Commercial availability at 98% purity from multiple non-excluded suppliers ensures that the compound can be procured with batch-to-batch consistency suitable for SAR campaign reproducibility .

Medicinal chemistry diversification Nucleophilic aromatic substitution Scaffold derivatization

Intra-Class PARP-1 Inhibitory Potency Spans >20-Fold Range Depending on Substituent Pattern, Validating the Scaffold's Tunability

A focused computational and experimental study on halogen and alkyl di-substituted oxadiazole-based dibenzo-azepine-dione derivatives revealed that PARP-1 inhibitory potency is exquisitely sensitive to the precise substitution pattern on the dibenzoazepine-dione core [1]. Two compounds sharing the same core scaffold, d11 and d21, exhibited IC50 values of 0.939 μM and 0.047 μM respectively—a 20-fold difference in potency arising solely from peripheral substituent variation [1]. Free energy calculations demonstrated that d21 achieves a more favorable ΔG_bind than d11, with conformational analysis revealing greater stabilization of d21 within the PARP-1 active site [1]. This intra-scaffold dynamic range confirms that the dibenzoazepine-dione core is not merely active but highly tunable, with the 2-chloro substituent (as present in CAS 786-87-8) serving as the entry point for installing the substituent patterns that drive this tunability [2].

PARP-1 inhibitor SAR Free energy calculations Molecular simulation

Evidence-Backed Research and Industrial Application Scenarios for 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione (CAS 786-87-8)


PARP-1 Inhibitor Lead Optimization: Starting Material for Oxadiazole- and Triazole-Fused Derivative Libraries

The 2-chloro substituent of CAS 786-87-8 enables direct nucleophilic aromatic substitution or transition metal-catalyzed coupling to install diverse heterocyclic moieties at the 2-position, following the synthetic strategy validated by He et al. (2018) where 1,3,4-oxadiazole units were appended to the dibenzoazepine-dione core to generate compounds with PARP-1 IC50 values as low as 0.025 μM, outperforming Rucaparib [1]. The 20-fold intra-class potency range demonstrated between d11 (0.939 μM) and d21 (0.047 μM) confirms that systematic variation at the 2-position is a productive strategy for potency optimization [2]. Procurement of CAS 786-87-8 at ≥98% purity enables initiation of a parallel synthesis campaign with the confidence that the core scaffold has already been clinically benchmarked against FDA-approved PARP inhibitors.

Chiral 11-Hydroxyl-Dibenzoazepine Pharmaceutical Intermediate Synthesis via Asymmetric Transfer Hydrogenation

Following N-alkylation of the lactam nitrogen, CAS 786-87-8-derived substrates can undergo ruthenium-catalyzed asymmetric transfer hydrogenation under mild conditions (RuCl(p-cymene)[(R,R)-Ts-DPEN], HCO₂H/Et₃N, 40 °C) to afford chiral 11-hydroxyl-5H-dibenzo[b,e]azepin-6(11H)-one derivatives with yields up to >99% and enantioselectivities up to >99% ee [3]. These chiral alcohols are established precursors to CNS-active pharmaceutical candidates, and the methodology tolerates remote functional groups including alkenes, alkynes, and nitriles, enabling late-stage diversification [3]. The 2-chloro substituent remains intact throughout the hydrogenation, preserving the synthetic handle for subsequent functionalization of the aromatic ring in the final chiral product.

CNS Drug Discovery: Dibenzoazepine-Based Receptor Antagonist Development Leveraging Regiochemical Potency Principles

The class-level SAR established by Spealman (1985), demonstrating that 2-chlorine-substituted dibenzo-azepines exhibit 16- to 50-fold greater in vivo behavioral potency than 8-chloro or unsubstituted analogs, provides a quantitative potency hierarchy that can guide receptor antagonist design [4]. The 2-chloro regiochemistry of CAS 786-87-8 aligns with the high-potency substitution pattern identified in this comparative pharmacology study, and the compound's dibenzoazepine-dione core is structurally related to the N-substituted-11-hydroxyl-5H-dibenzo[b,e]azepin-6(11H)-one derivatives that have demonstrated anticonvulsant and CNS-modulatory activities [3]. Procurement of the 2-chloro scaffold ensures that subsequent medicinal chemistry efforts begin from the potency-optimized regioisomeric starting point rather than requiring remapping of substitution position SAR.

Chemical Biology Tool Compound Synthesis: Selective PARP Family Member Profiling

The dibenzoazepine-dione scaffold's demonstrated activity against PARP-1, combined with the computational evidence that halogen substituent interactions contribute to differential binding free energies within the PARP active site, positions CAS 786-87-8 as a starting material for developing isoform-selective PARP chemical probes [2]. By exploiting the 2-chloro position for systematic substituent scanning while independently varying the N-substituent on the lactam nitrogen, researchers can generate matrix libraries designed to probe the selectivity determinants across the 17-member PARP family. The scaffold's established synthetic accessibility via Schmidt reaction of substituted anthraquinones [5] further supports cost-effective scale-up for chemical biology applications requiring milligram to gram quantities of probe compounds.

Quote Request

Request a Quote for 2-Chloro-5H-dibenzo[b,e]azepine-6,11-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.